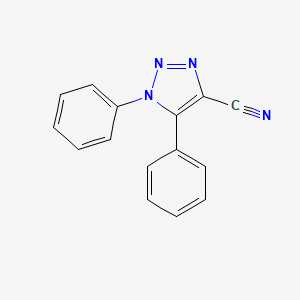![molecular formula C19H16N2O2 B14395056 N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 89919-18-6](/img/structure/B14395056.png)
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of two phenyl groups attached to the oxazole ring, making it a diphenyl derivative
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed direct arylation of oxazoles can be used to introduce aryl groups at specific positions on the oxazole ring . This method is advantageous due to its regioselectivity and the ability to tolerate a wide range of functional groups.
化学反应分析
Types of Reactions
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce oxazolines.
科学研究应用
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its ability to form stable complexes with metal ions can enhance its biological activity.
相似化合物的比较
Similar Compounds
Oxazoles: Compounds with similar structures, such as 2,5-diphenyloxazole, share some chemical properties and applications.
Isoxazoles: These compounds have a similar five-membered ring structure but with different positioning of the oxygen and nitrogen atoms.
Uniqueness
N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
89919-18-6 |
|---|---|
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
N-[(2,5-diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-17(22)20-13-16-18(14-9-5-3-6-10-14)23-19(21-16)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,22) |
InChI 键 |
ZHENHKFFCKPVRE-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


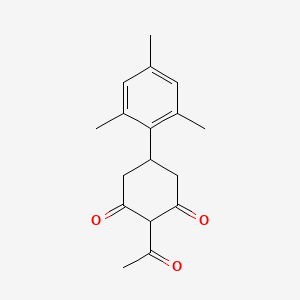
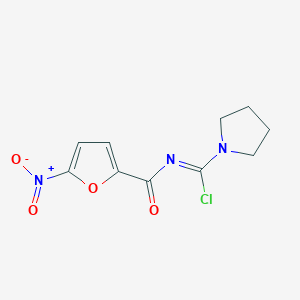
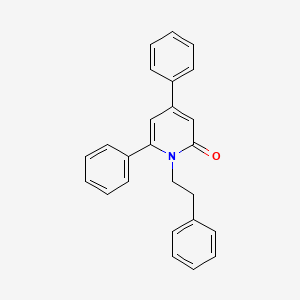
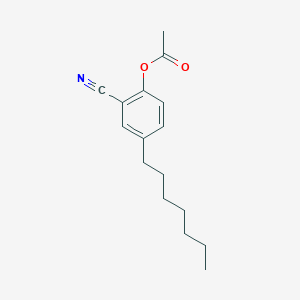

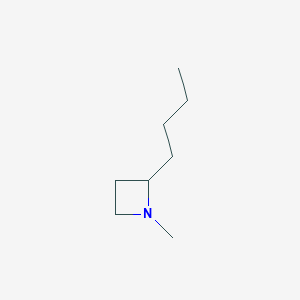

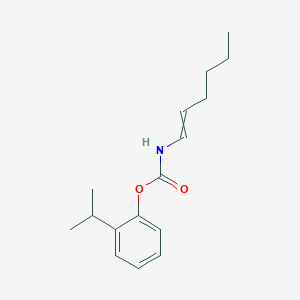

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

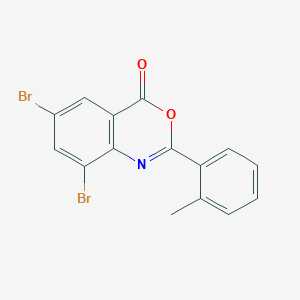
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
